Iodine vs. Bromine Cross-Coupling Selectivity
The presence of both an iodine and a bromine atom on the pyridine ring enables highly chemoselective sequential cross-coupling reactions. A class-level study on carbonylative Suzuki coupling of mono-iodo and mono-bromopyridines establishes that iodopyridines exhibit significantly higher reactivity than bromopyridines under identical conditions [1]. This differential reactivity is the cornerstone of using 3-Bromo-5-fluoro-2-iodopyridine for orthogonal functionalization, allowing the iodine atom to be targeted first in a mild reaction, leaving the bromine atom intact for a second, different cross-coupling step. While direct quantitative data on the target compound is not available, this established reactivity trend provides a strong class-level inference for its behavior.
| Evidence Dimension | Relative reactivity in Pd-catalyzed carbonylative cross-coupling |
|---|---|
| Target Compound Data | Contains one C-I bond and one C-Br bond |
| Comparator Or Baseline | Mono-iodopyridines vs. mono-bromopyridines |
| Quantified Difference | Reactivity decreases from iodo- to bromopyridines. Optimized yields for mono-halopyridines were 80-95% [1]. |
| Conditions | Carbonylative Suzuki cross-coupling with Pd-phosphane catalysts, varied CO pressure and temperature [1]. |
Why This Matters
This established reactivity hierarchy allows for predictable, chemoselective functionalization in multi-step syntheses, a critical advantage over compounds lacking this halogen pairing.
- [1] Couve-Bonnaire, S., Carpentier, J.-F., Mortreux, A., & Castanet, Y. (2019). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. HAL open science, hal-02384494. View Source
